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Compound of Interest

Compound Name: Dipropylene Glycol

Cat. No.: B041319 Get Quote

These application notes provide a detailed methodology for the quantitative determination of

dipropylene glycol (DPG) in complex mixtures, such as essential oils and perfume extracts,

using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This technique offers

a direct and reliable method for quantification without the need for prior separation steps.[1][2]

Principle
Quantitative ¹³C NMR (qNMR) spectroscopy relies on the principle that the integrated intensity

of a specific NMR signal is directly proportional to the number of corresponding nuclei in the

sample. By using an internal standard with a known concentration, the concentration of the

analyte (dipropylene glycol) can be accurately determined. This method is particularly

advantageous for analyzing complex mixtures where signals in ¹H NMR spectra may overlap.

[3][4] The larger chemical shift dispersion in ¹³C NMR allows for better resolution of individual

components.[3][4]

Commercial dipropylene glycol is a mixture of three structural isomers (DPG1, DPG2, and

DPG3), each existing as a pair of diastereoisomers.[1] ¹³C NMR spectroscopy allows for the

identification and simultaneous quantification of these isomers.[5][6]

Apparatus and Reagents
NMR Spectrometer: A high-resolution NMR spectrometer equipped with a ¹³C probe.
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NMR Tubes: Standard 5 mm NMR tubes.

Solvent: Deuterated chloroform (CDCl₃).

Internal Standard: 1,6-Hexanediol (high purity).

Pipettes and Glassware: Calibrated for accurate weighing and volume measurement.

Experimental Protocol
This protocol is based on the validated method described by Ottavioli et al.[1][5][6]

Accurately weigh a specific amount of the sample containing dipropylene glycol (e.g., 40-

80 mg of perfume extract).

Accurately weigh a precise amount of the internal standard, 1,6-hexanediol (e.g., 10-16 mg).

[5]

Dissolve the sample and the internal standard in a known volume of deuterated chloroform

(CDCl₃) (e.g., 0.5 mL) directly in an NMR tube.[6]

Ensure complete dissolution by gentle vortexing or sonication.

The following acquisition parameters are recommended for quantitative analysis:[6]

Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., composite

pulse decoupling - CPD).

Flip Angle: 45° (A smaller flip angle helps in reducing the impact of different T1 relaxation

times).

Acquisition Time: Approximately 2.7 seconds.

Spectral Width: 250 ppm (e.g., 25,000 Hz).

Number of Scans: A sufficient number of scans should be accumulated to achieve a good

signal-to-noise ratio, typically ranging from 1000 for pure substances to 2000 or more for

complex mixtures.[6]
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Relaxation Delay (D1): While longer delays are ideal for full relaxation, shorter delays can be

used for faster acquisition, provided that the experimental conditions are consistent and

validated.[7]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase correction and baseline correction to the resulting spectrum.

Integrate the relevant signals for dipropylene glycol and the internal standard. For DPG,

the mean peak intensity of the signals for each isomer (DPG1, DPG2, DPG3) should be

calculated. For 1,6-hexanediol, the signals at approximately δ = 32.48 and 25.45 ppm are

typically used.[5]

Data Analysis and Calculations
The mass of each dipropylene glycol isomer (m_DPGi) can be calculated using the following

equation:

Where:

I_DPGi is the mean peak intensity of the signals for each DPG isomer.

I_IS is the mean peak intensity of the signals for the internal standard (1,6-hexanediol).

N_IS is the number of carbons corresponding to the integrated signals of the internal

standard.

N_DPGi is the number of carbons corresponding to the integrated signals of the DPG

isomer.

M_DPG is the molar mass of dipropylene glycol (134.17 g/mol ).

M_IS is the molar mass of the internal standard (1,6-hexanediol).

m_IS is the mass of the internal standard.

The total mass of dipropylene glycol is the sum of the masses of the individual isomers.
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Quantitative Data Summary
The following tables summarize the quantitative results from the validation of the ¹³C NMR

method for dipropylene glycol determination.[5]

Table 1: Repeatability of ¹³C NMR Quantification of Commercial DPG[5]

Experiment
Weighted DPG
(mg)

Measured DPG
(mg)

Relative Error (%)

1 15.1 15.3 1.3

2 29.8 30.3 1.7

3 44.7 45.9 2.7

4 59.5 60.8 2.2

5 74.4 76.1 2.3

Table 2: Quantification of DPG Added to Essential Oils[5]

Essential Oil
Weighted DPG
(mg)

Measured DPG
(mg)

Relative Error (%)

Maritime Pine Oil 20.3 20.6 1.5

Cedar-wood Oil 25.1 25.5 1.6

Table 3: Quantification of DPG in Commercial Perfume Extracts[5]

Perfume Extract
Mass of Extract
(mg)

Measured DPG
Mass (mg)

DPG Content (%
m/m)

Cèdre rouge 54.7 2.7 4.9

Cyprès 46.4 3.1 6.7
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Sample Preparation NMR Analysis Data Analysis
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Caption: Experimental workflow for the quantitative determination of dipropylene glycol using

¹³C NMR.
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Caption: Logical relationship for quantitative analysis using an internal standard in ¹³C NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b041319?utm_src=pdf-body-img
https://www.benchchem.com/product/b041319?utm_src=pdf-body
https://www.benchchem.com/product/b041319?utm_src=pdf-body-img
https://www.benchchem.com/product/b041319?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. tandfonline.com [tandfonline.com]

2. researchgate.net [researchgate.net]

3. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative
Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

4. magritek.com [magritek.com]

5. tandfonline.com [tandfonline.com]

6. tandfonline.com [tandfonline.com]

7. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Application Notes & Protocols: Quantitative
Determination of Dipropylene Glycol Using ¹³C NMR Spectroscopy]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b041319#quantitative-
determination-of-dipropylene-glycol-using-13c-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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